5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
5-(benzylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c23-15-20-22(24-16-17-7-3-1-4-8-17)29-21(25-20)18-9-11-19(12-10-18)30(27,28)26-13-5-2-6-14-26/h1,3-4,7-12,24H,2,5-6,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDIVBRGIXZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: This can be achieved through nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophile.
Attachment of the Piperidin-1-ylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylamine, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 5-(benzylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzylamino Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Piperidin-1-ylsulfonyl Group : Often involves sulfonylation reactions using sulfonyl chlorides.
These methods ensure high yield and purity through optimized reaction conditions and may include techniques like continuous flow synthesis for industrial production.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potentially useful properties.
Biology
The compound has been investigated for its potential as a biochemical probe or inhibitor. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biological pathways. Its structural features may enhance binding affinity to target proteins, making it a candidate for further biological evaluation .
Medicine
Research indicates that this compound exhibits promising therapeutic properties, particularly in:
- Antiviral Activity : Studies have shown effectiveness against certain viral strains.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation through mechanisms that may involve modulation of signaling pathways related to cell survival and apoptosis .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in pharmaceuticals and agrochemicals, where it can contribute to the formulation of innovative products.
Research into the biological activity of this compound has uncovered several notable effects:
Antimicrobial Properties
Derivatives similar to this compound have demonstrated significant antimicrobial activity against various bacterial strains. For example:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and functional differences between the target compound and related molecules:
Key Findings
Cytokinin-like Activity: The target compound shares structural similarities with 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (Compound 6 in ), which demonstrated high cytokinin-like activity in plant growth assays.
Cytotoxicity :
- The 4-benzyl-1,3-oxazole derivatives () with a bromophenyl sulfonyl group exhibited cytotoxicity, suggesting that the sulfonyl moiety’s electronic properties (e.g., electron-withdrawing effects) are critical. The target compound’s piperidine sulfonyl group may reduce cytotoxicity while retaining activity due to its bulkier, more polar structure .
Stability and Solubility: The piperidine sulfonyl group in the target compound likely enhances solubility compared to the 4-[(4-bromophenyl)sulfonyl]phenyl fragment (), as piperidine’s nitrogen can participate in hydrogen bonding. This contrasts with fipronil (), where the sulfinyl group contributes to pesticidal activity but may reduce stability .
Biological Activity
5-(Benzylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various studies and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzylamino group
- A piperidine sulfonyl moiety
- An oxazole ring
- A carbonitrile functional group
This unique combination contributes to its biological efficacy.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related piperidine derivatives demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has shown potential as an inhibitor for several enzymes, particularly acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives possess strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 µM . Such enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease.
Anticancer Potential
The piperidine and oxazole moieties are associated with anticancer activities. Compounds with similar structures have been reported to inhibit protein tyrosine kinases, which are vital in cancer cell proliferation . The inhibition of these kinases can lead to reduced tumor growth and metastasis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with beta2 adrenergic receptors and muscarinic receptors, influencing various physiological processes .
- Enzyme Binding : The binding affinity to enzymes such as AChE suggests a mechanism for cognitive enhancement and neuroprotection .
Case Studies
A study focusing on the synthesis and biological evaluation of related piperidine derivatives highlighted their effectiveness against multiple pathogens and their potential as enzyme inhibitors . These findings support the hypothesis that structural modifications can enhance biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(benzylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile?
- Methodological Answer : A multi-step approach is typically employed:
Sulfonylation : Introduce the piperidine-1-sulfonyl group via sulfonylation of 4-aminobenzenesulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) .
Oxazole Core Formation : Use a cyclization reaction between a nitrile precursor and an appropriate carbonyl compound (e.g., via Hantzsch synthesis).
Benzylamine Coupling : React the oxazole intermediate with benzylamine under nucleophilic substitution or reductive amination conditions.
- Validation: Confirm intermediates using H/C NMR and mass spectrometry (MS), referencing molecular weight data (e.g., 250.316 g/mol for the sulfonylphenyl moiety ).
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., benzylamino protons at δ ~4.5 ppm, sulfonyl group deshielding effects ).
- IR : Detect characteristic bands for sulfonyl (S=O, ~1350–1150 cm) and nitrile (C≡N, ~2200 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS for the sulfonylphenyl group ).
Q. How to optimize solubility for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants (e.g., Tween-80).
- Salt Formation : Explore acidic/basic counterions (e.g., HCl salts) to enhance aqueous solubility, as seen in piperidine-sulfonyl derivatives .
Advanced Research Questions
Q. How can computational methods resolve electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Model the electron density distribution of the oxazole core and sulfonyl group to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using software like AutoDock, referencing structural analogs in benzylamino-oxazole systems .
Q. What strategies address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects.
- Impurity Analysis : Use HPLC-MS to rule out side products (e.g., incomplete sulfonylation) influencing bioactivity .
Q. How to design SAR studies for piperidine-sulfonyl modifications?
- Methodological Answer :
- Scaffold Variation : Synthesize analogs with substituted piperidines (e.g., methyl-piperidine) or alternative sulfonamides (e.g., morpholine sulfonyl).
- Activity Correlation : Compare IC values in enzymatic assays to identify critical substituents, as demonstrated in related triazole-sulfonyl studies .
Q. What experimental controls are essential in stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C for sulfonyl derivatives ).
Data Analysis and Validation
Q. How to reconcile discrepancies in reported LogP values?
- Methodological Answer :
- Chromatographic Validation : Measure retention times in reverse-phase HPLC and compare with standard calibration curves.
- Computational Cross-Check : Use software like ChemAxon or ACD/Labs to predict LogP, ensuring alignment with experimental results .
Q. What protocols validate crystallinity and polymorphism?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
